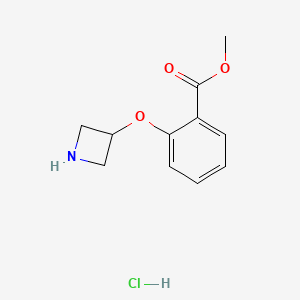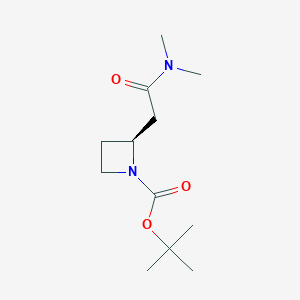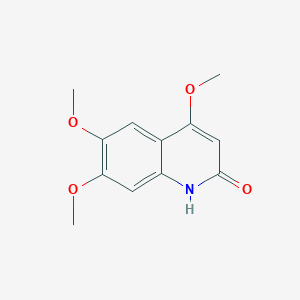![molecular formula C15H10O3 B11871783 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- CAS No. 82222-42-2](/img/structure/B11871783.png)
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a unique structure that makes it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- typically involves the reaction of 4-methoxy-1-naphthol with a 1,1-diarylprop-2-yn-1-ol. This reaction is carried out under reflux conditions in 1,2-dichloroethane with the presence of a catalyst such as PPTS (pyridinium p-toluenesulfonate) and trimethyl orthoformate . The reaction mixture is then purified using silica gel chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- has several scientific research applications:
Chemistry: It is used as a photochromic material in the development of smart materials and molecular switches.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of photochromic lenses and other materials that require light-responsive behavior
作用機序
The mechanism of action of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- involves a ring-opening reaction upon exposure to light, leading to the formation of intensely colored merocyanine dyes. This photochromic behavior is due to the reversible transformation between the closed and open forms of the molecule. The molecular targets and pathways involved in this process are primarily related to the absorption of light and the subsequent electronic transitions within the molecule .
類似化合物との比較
Similar Compounds
- 2H-Naphtho[2,3-b]pyran-2-one
- 3H-Naphtho[2,1-b]pyran
Uniqueness
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- is unique due to its specific substitution pattern and the resulting photochromic properties. Compared to other naphthopyrans, it offers distinct advantages in terms of stability and the intensity of the color change upon exposure to light .
This detailed overview highlights the significance of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- in various scientific and industrial fields
特性
CAS番号 |
82222-42-2 |
|---|---|
分子式 |
C15H10O3 |
分子量 |
238.24 g/mol |
IUPAC名 |
3-acetylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C15H10O3/c1-9(16)13-8-11-7-6-10-4-2-3-5-12(10)14(11)18-15(13)17/h2-8H,1H3 |
InChIキー |
HMXBHQOJHVJGDN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate](/img/structure/B11871738.png)

![2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11871748.png)

![[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-](/img/structure/B11871755.png)

